

13C NMR Chemical Shifts for Propyl Propionate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Propyl propionate*

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This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for **propyl propionate**. It includes a detailed summary of quantitative data, a standardized experimental protocol for spectral acquisition, and a structural representation to facilitate the interpretation of spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation and analysis of ester compounds.

13C NMR Chemical Shift Data

The ¹³C NMR spectrum of **propyl propionate** exhibits distinct signals corresponding to each of the six carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, with the carbonyl carbon appearing furthest downfield due to the deshielding effect of the adjacent oxygen atoms. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, most commonly tetramethylsilane (TMS).

Below is a summary of the predicted and experimentally observed ¹³C NMR chemical shifts for **propyl propionate** in deuterated chloroform (CDCl₃).

Carbon Atom	IUPAC Name Position	Predicted Chemical Shift (ppm)[1]	Experimental Chemical Shift (ppm)
C1	Carbonyl	~174	174.6
C2	Methylene (propionyl)	~28	27.7
C3	Methyl (propionyl)	~9	9.1
C4	Methylene (propoxy, α to O)	~66	66.2
C5	Methylene (propoxy, β to O)	~22	22.0
C6	Methyl (propoxy, γ to O)	~10	10.4

Note: Experimental values are compiled from various sources and may vary slightly depending on the specific experimental conditions.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a proton-decoupled ^{13}C NMR spectrum of **propyl propionate**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 50-100 mg of high-purity **propyl propionate** into a clean, dry 5 mm NMR tube.[2]
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the NMR tube.[2] CDCl_3 is a common solvent for esters and its deuterium signal is used for the field-frequency lock.
- **Internal Standard:** Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS serves as the internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[2]

- Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed and a homogeneous solution is formed.

NMR Instrument Parameters

The following are general guidelines for setting up a ^{13}C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized for the instrument and sample.^[3]

- Spectrometer Frequency: e.g., 100 MHz for ^{13}C on a 400 MHz instrument.
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though it will increase the total experiment time.
- Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.^[2] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz instrument) is sufficient to cover the typical range of organic molecules.
- Temperature: Standard probe temperature (e.g., 298 K).

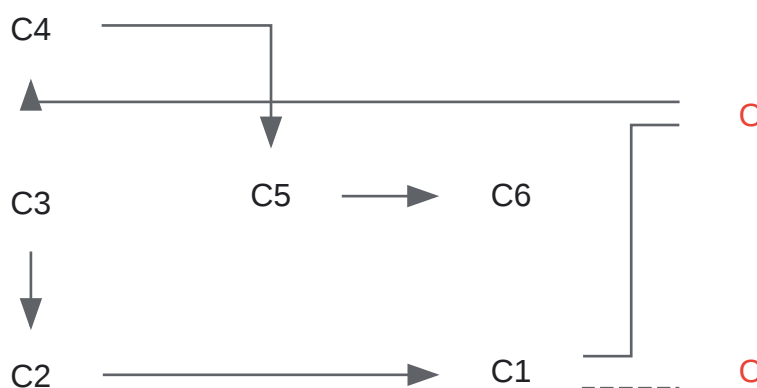
Data Processing

- Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak of CDCl₃ can be used as a secondary reference ($\delta = 77.16$ ppm).
- Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Structural Representation and Carbon Assignment

The following diagram illustrates the chemical structure of **propyl propionate** with each carbon atom numbered according to the assignments in the data table.



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Caption: Structure of **propyl propionate** with carbon numbering for ¹³C NMR assignment.

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References

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